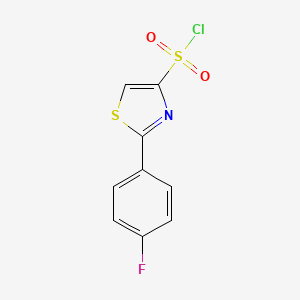

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole produces 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, which reacts with amines to create sulfonamides and can undergo nucleophilic substitution reactions. The reaction's regiochemistry is highly dependent on the nature of nucleophiles, allowing for the regioselective synthesis of unique trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).

Synthesis of Derivatives

- Derivatives of 4-benzylsulfanyl-1,3-oxazole and 4-benzylsulfanyl-1,3-thiazole are synthesized using amidophenacylating reagents. Through oxidative chlorination, compounds are converted to 1,3-oxazole-4-sulfonyl and 1,3-thiazol-4-sulfonyl chlorides, which are then used to prepare corresponding sulfonamides (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).

Antimicrobial Properties

- Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (a linezolid intermediate) show good to potent antimicrobial activity against various bacteria and fungi. The sulfonamide derivatives are particularly potent as antifungal agents compared to carbamate derivatives (Janakiramudu et al., 2017).

Synthesis of Heterocyclic Compounds

- Heterocyclic compounds incorporating a sulfamoyl moiety are synthesized for use as antimicrobial agents. These compounds are obtained through various reactions, including cycloaddition and treatment with elemental sulfur and phenyl isothiocyanate, showing promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Polymer Synthesis

- A diamine containing pyridine and trifluoromethylphenyl groups is used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrate high thermal stability, mechanical strength, low dielectric constants, and transparency (Liu et al., 2013).

Crystal Structure Analysis

- The crystal structure of 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole Chloride (FABT) changes when grown from different alcohol solutions. This change in structure is mostly due to hydrogen bond interactions with chloride anions and solvent molecules, demonstrating the compound's solvatomorphism (Kamiński et al., 2010).

Corrosion Inhibition

- Poly[(hydrazinylazo)]thiazoles derivatives, synthesized through various chemical reactions, act as potent corrosion inhibitors for cast iron-carbon alloy in HCl solution. They demonstrate high protection capacities and adhere to the alloy surface, showing potential for industrial applications (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S2/c10-16(13,14)8-5-15-9(12-8)6-1-3-7(11)4-2-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULJACLVRVTLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B2717687.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)

![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2717689.png)

![N-(1-cyanocycloheptyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2717692.png)

![2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2717694.png)

![2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2717695.png)

![1-(2,4-dichlorophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2717698.png)